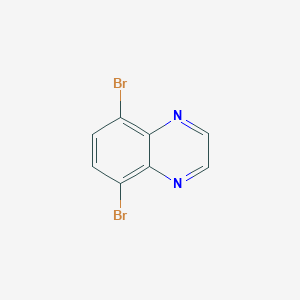

5,8-Dibromoquinoxaline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,8-dibromoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZBXKVJNVNNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Br)N=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467892 | |

| Record name | 5,8-dibromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148231-12-3 | |

| Record name | 5,8-dibromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-Dibromoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,8 Dibromoquinoxaline and Its Derivatives

Direct Synthesis Approaches

Direct synthesis involves constructing the heterocyclic quinoxaline (B1680401) system from acyclic or simpler cyclic precursors. These methods are valued for their ability to introduce substituents at desired positions on both the benzene (B151609) and pyrazine (B50134) rings of the quinoxaline core.

Condensation Reactions for the Quinoxaline Core Formation

The most prevalent method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound. sapub.orgnih.govarkat-usa.orgresearchgate.netchim.it The selection of the appropriately substituted diamine is key to determining the substitution pattern on the benzo- portion of the resulting quinoxaline.

The synthesis of 5,8-dibromoquinoxaline through the condensation reaction of 2,5-dibromopyrazine (B1339098) and o-dinitrobenzene is not a standard or documented method in the reviewed scientific literature. The conventional and widely reported synthesis of the quinoxaline ring system involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

A primary and effective route to this compound derivatives involves the condensation of 3,6-dibromo-1,2-phenylenediamine with a 1,2-dicarbonyl compound, often a diaryldione (a benzil (B1666583) derivative). rsc.orgresearchgate.net This reaction directly places the bromine atoms at the 5- and 8-positions of the quinoxaline ring system.

The reaction is typically carried out by refluxing the two components in a solvent such as ethanol (B145695), sometimes with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or a few drops of a weak base like triethylamine (B128534) to facilitate the condensation. rsc.orgresearchgate.net The starting material, 3,6-dibromo-1,2-phenylenediamine, can be synthesized by the reduction of 4,7-dibromo-2,1,3-benzothiadiazole (B82695) using a reducing agent like sodium borohydride (B1222165). researchgate.net This multi-step approach allows for the creation of a variety of 2,3-diaryl-5,8-dibromoquinoxalines, which are important precursors for polymers and functional materials. rsc.org

Table 1: Synthesis of this compound Derivatives via Condensation of 3,6-dibromo-1,2-phenylenediamine

| 1,2-Diketone | Catalyst/Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Diaryldione | Triethylamine | Ethanol | Reflux, overnight | 2,3-Diaryl-5,8-dibromoquinoxaline | Not specified | rsc.org |

| 1,2-bis[5-(2-ethylhexyl)thien-2-yl]ethane-1,2-dione | p-TsOH | Not specified | Not specified | 2,3-bis[5-(2-ethylhexyl)thien-2-yl]-5,8-dibromoquinoxaline | Good | researchgate.net |

| 1,2-Diphenylethane-1,2-dione (Benzil) | p-TsOH | Not specified | Not specified | 2,3-Diphenyl-5,8-dibromoquinoxaline | 95% | researchgate.net |

The condensation of 4,5-dibromo-1,2-benzenediamine with 4,4′-bis(methoxycarbonyl)benzil is a documented method for producing a dibromoquinoxaline derivative. mdpi.comresearchgate.net In this reaction, the bromine atoms on the phenylenediamine precursor lead to the formation of 6,7-dibromo-2,3-bis(4-methoxycarbonylphenyl)quinoxaline. mdpi.com

The reaction is typically performed by refluxing the reactants in acetic acid. After stirring at reflux for an extended period (e.g., 24 hours), the mixture is cooled, allowing the product to precipitate. mdpi.com This method has been reported to achieve high yields, with one study noting a yield of 89%. mdpi.comresearchgate.net It is important to note that using 4,5-dibromo-1,2-benzenediamine results in bromine substitution at the 6 and 7 positions, not the 5 and 8 positions.

Table 2: Synthesis of 6,7-Dibromoquinoxaline Derivative

| Diamine | 1,2-Diketone | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,5-Dibromo-1,2-benzenediamine | 4,4′-bis(methoxycarbonyl)benzil | Acetic Acid | Reflux, 24h | 2,3-Bis(4-methoxycarbonylphenyl)-6,7-dibromoquinoxaline | 89% | mdpi.comresearchgate.net |

The condensation of a dibromo-substituted o-phenylenediamine with a 1,2-diketone is a versatile and widely employed strategy for synthesizing a range of dibromoquinoxaline derivatives. sapub.orgchim.it The specific isomer of the dibromo-o-phenylenediamine used as the starting material dictates the final positions of the bromine atoms on the quinoxaline's benzene ring.

As detailed previously, using 3,6-dibromo-1,2-phenylenediamine yields This compound derivatives. researchgate.net Conversely, the use of 4,5-dibromo-1,2-phenylenediamine results in 6,7-dibromoquinoxaline derivatives. mdpi.com This fundamental reaction can be catalyzed by various agents, including acids like p-toluenesulfonic acid or simply facilitated by heating in a suitable solvent like ethanol or acetic acid. rsc.orgresearchgate.netmdpi.com The choice of the 1,2-diketone allows for the introduction of a wide array of substituents at the 2- and 3-positions of the quinoxaline core, enabling the fine-tuning of the molecule's electronic and physical properties. researchgate.net

Reaction of 4,5-dibromo-1,2-benzenediamine with 4,4′-bis(methoxycarbonyl)benzil

Bromination Strategies for Dibromination

An alternative to building the molecule with brominated precursors is the direct bromination of a pre-formed quinoxaline or a quinoxaline derivative. This approach is effective for introducing bromine atoms onto the benzene ring of the quinoxaline system.

The direct bromination of the parent quinoxaline compound can be controlled to yield this compound. However, achieving high regioselectivity can be challenging. A more refined and highly regioselective method involves the use of a strong acid, such as triflic acid, to assist the bromination. nih.govresearchgate.netresearcher.life Research has shown that treating a substituted quinoxaline, like 6,7-difluoroquinoxaline-2-ol, with a brominating agent in the presence of triflic acid leads to the high-yield, selective formation of the 5,8-dibromo product (5,8-dibromo-6,7-difluoroquinoxaline-2-ol). nih.govresearchgate.netresearcher.life This acid-assisted method is particularly valuable for synthesizing precursors for high-performance organic solar cell polymers. nih.govresearcher.life

Table 3: Bromination of Quinoxaline Derivatives

| Starting Material | Brominating Agent | Promoter/Solvent | Key Feature | Product | Reference |

|---|---|---|---|---|---|

| Quinoxaline | Not specified | Controlled conditions | Direct bromination | This compound |

Synthesis of Substituted this compound Derivatives

Introduction of Side Chains at the 2,3-Positions

A general and efficient method for the synthesis of 2,3-diaryl-5,8-dibromoquinoxalines involves the condensation of 3,6-dibromo-1,2-phenylenediamine with a variety of diaryldiones. rsc.org The reaction is typically carried out in refluxing ethanol with a few drops of triethylamine as a catalyst. rsc.org The desired product precipitates from the reaction mixture upon cooling and can be purified by recrystallization. rsc.org This method allows for the introduction of a wide range of aryl substituents at the 2 and 3 positions of the quinoxaline core.

The synthesis of 2,3-bis(4-methoxyphenyl)-5,8-dibromoquinoxaline is a well-established procedure in the literature. nanoscience.or.kr It follows the general method for diaryl quinoxaline synthesis.

There are two primary routes for the synthesis of 2,3-bis(4-hexyloxyphenyl)-5,8-dibromoquinoxaline. The first method involves the etherification of 2,3-bis(4-hydroxyphenyl)-5,8-dibromoquinoxaline. nanoscience.or.kr In this procedure, a mixture of 2,3-bis(4-hydroxyphenyl)-5,8-dibromoquinoxaline and potassium hydroxide (B78521) in ethanol is refluxed, followed by the addition of 1-bromohexane. nanoscience.or.kr The reaction mixture is stirred under reflux for 24 hours, and the product is isolated by filtration and recrystallization from methanol, affording a yield of 55.3%. nanoscience.or.kr

An alternative, more direct synthesis involves the reaction of 3,6-dibromobenzene-1,2-diamine (B1314658) with 1,2-bis(4-hexyloxyphenyl)ethane-1,2-dione. rsc.org This reaction is carried out in a mixture of ethanol and acetic acid under reflux for 12 hours. rsc.org After workup and purification by flash chromatography, the desired product is obtained as a yellow solid in 89% yield. rsc.org

Table 2: Comparison of Synthetic Routes to 2,3-bis(4-hexyloxyphenyl)-5,8-dibromoquinoxaline

| Method | Starting Materials | Reagents and Conditions | Yield | Reference |

| Etherification | 2,3-bis(4-hydroxyphenyl)-5,8-dibromoquinoxaline, 1-Bromohexane | KOH, Ethanol, reflux, 24 h | 55.3% | nanoscience.or.kr |

| Direct Condensation | 3,6-Dibromobenzene-1,2-diamine, 1,2-bis(4-hexyloxyphenyl)ethane-1,2-dione | Ethanol, Acetic acid, reflux, 12 h | 89% | rsc.org |

The synthesis of 2,3-bis(4-hydroxyphenyl)-5,8-dibromoquinoxaline is achieved through the demethylation of 2,3-bis(4-methoxyphenyl)-5,8-dibromoquinoxaline. nanoscience.or.kr This is accomplished by heating a mixture of 2,3-bis(4-methoxyphenyl)-5,8-dibromoquinoxaline with a pyridine (B92270) hydrochloride adduct at 200°C for 8 hours. nanoscience.or.kr After cooling, the reaction mixture is treated with dilute hydrochloric acid, and the product is extracted with diethyl ether. nanoscience.or.kr Evaporation of the solvent yields the desired product in 92% yield. nanoscience.or.kr

Synthesis of 5,8-dibromo-2,3-bis(bromomethyl)quinoxaline

The synthesis of 5,8-dibromo-2,3-bis(bromomethyl)quinoxaline is achieved through the condensation of 3,6-dibromo-o-phenylenediamine with 1,4-dibromo-2,3-butanedione. sapub.orgsemanticscholar.orgrsc.org This reaction provides a straightforward route to a highly functionalized quinoxaline derivative bearing four bromine atoms, which can serve as versatile handles for subsequent cross-coupling reactions. Researchers have synthesized a series of these derivatives with additional substituents on the benzene ring to explore their antimicrobial activities. nih.govresearchgate.net The reaction is typically carried out in a suitable solvent like ethanol, and microwave irradiation has been employed to facilitate the reaction, leading to high yields. rsc.org

Table 1: Synthesis of 5,8-dibromo-2,3-bis(bromomethyl)quinoxaline and its derivatives

| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine derivatives | 1,4-Dibromo-2,3-butanedione | Ethanol, Microwave (60W, 100°C, 10 min) | 2,3-bis(bromomethyl)quinoxaline derivatives | 90-95 | rsc.org |

Synthesis of 2,3-diphenyl-5,8-dibromoquinoxaline

2,3-Diphenyl-5,8-dibromoquinoxaline is synthesized by the condensation of 3,6-dibromo-1,2-phenylenediamine with benzil (1,2-diphenylethane-1,2-dione). researchgate.netmdpi.com The reaction is typically refluxed in a solvent mixture, such as toluene (B28343) and acetic acid, or ethanol with a catalytic amount of a base like triethylamine. rsc.orgmdpi.commdpi.com Greener synthetic approaches utilizing ultrasonic irradiation have also been reported to improve yields and reduce reaction times. ijiset.com This derivative is a common building block for the synthesis of larger conjugated systems and polymers for applications in organic electronics. rsc.org

Table 2: Synthesis of 2,3-diphenyl-5,8-dibromoquinoxaline

| Precursor | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3,6-Dibromo-1,2-phenylenediamine | Benzil | Toluene, Acetic Acid, Reflux, 3h | - | mdpi.com |

| 3,6-Dibromo-1,2-phenylenediamine | Benzil | Ethanol, Triethylamine, Reflux | - | rsc.org |

| 3,6-Dibromo-1,2-phenylenediamine | Benzil | Ethanol, p-TsOH, Ultrasound | 97 | ijiset.com |

Synthesis of 2,3-bis(thien-2-yl)-5,8-dibromoquinoxaline

The synthesis of 2,3-bis(thien-2-yl)-5,8-dibromoquinoxaline follows the same general condensation strategy, reacting 3,6-dibromo-1,2-phenylenediamine with 1,2-di(2-thienyl)ethane-1,2-dione. researchgate.net This reaction is typically carried out in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) and yields the desired product in good amounts. researchgate.net The introduction of thiophene (B33073) rings expands the electronic and optical properties of the quinoxaline core, making these derivatives interesting for materials science applications.

Table 3: Synthesis of 2,3-bis(thien-2-yl)-5,8-dibromoquinoxaline

| Precursor | Reagent | Conditions | Yield (%) | Reference |

|---|

Synthesis of 5,8-dibromo-2,3-bi(5-butylthiophen-2-yl)quinoxaline

For the synthesis of 5,8-dibromo-2,3-bis(5-butylthiophen-2-yl)quinoxaline, a modified diketone precursor, 1,2-bis(5-butylthiophen-2-yl)ethane-1,2-dione, is required. The general condensation reaction with 3,6-dibromo-1,2-phenylenediamine is then performed. The addition of butyl chains to the thiophene rings is a common strategy to improve the solubility of the resulting materials in organic solvents, which is crucial for their processing in applications like organic photovoltaics.

Synthesis of 5,8-dibromo-2,3-bis[5-(2-ethylhexyl)thiophen-2yl]quinoxaline

Similar to the butyl-substituted derivative, the synthesis of 5,8-dibromo-2,3-bis[5-(2-ethylhexyl)thiophen-2yl]quinoxaline involves the condensation of 3,6-dibromo-1,2-phenylenediamine with 1,2-bis[5-(2-ethylhexyl)thien-2-yl]ethane-1,2-dione. researchgate.net The branched 2-ethylhexyl side chains are particularly effective at enhancing solubility. researchgate.net This monomer has been synthesized according to literature procedures for use in creating low band-gap polymers for solar cell applications. researchgate.net The synthesis of the diketone precursor itself involves steps like the alkylation of thiophene followed by a Friedel-Crafts acylation. researchgate.net

Strategic Incorporation of Functionalities for Tailored Properties

The this compound core is a versatile platform for the strategic incorporation of various functional groups to tailor the properties of the final molecule. The bromine atoms are ideal handles for post-synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. rsc.orgmdpi.comrsc.org

This strategy allows for the extension of the π-conjugated system by introducing aryl, heteroaryl, or vinyl groups at the 5 and 8 positions. For instance, coupling with boronic acids or stannanes containing electron-donating or electron-withdrawing groups can be used to tune the energy levels (HOMO and LUMO) of the molecule, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comd-nb.info

Furthermore, the introduction of solubilizing alkyl chains, such as octyloxy or ethylhexyl groups, onto the peripheral aromatic rings is a common strategy to ensure good processability of the resulting materials from solution. ossila.comresearchgate.net The functionalization is not limited to the benzene part of the quinoxaline; the pyrazine ring can also be modified by choosing appropriately substituted 1,2-dicarbonyl compounds in the initial condensation step. mdpi.com This dual approach of modifying both the benzene and pyrazine rings provides a high degree of control over the final properties of the quinoxaline derivatives, enabling the design of molecules with specific absorption and emission characteristics, as well as tailored electronic properties for a wide range of applications. nih.govmetu.edu.tr

Chemical Reactivity and Transformation of 5,8 Dibromoquinoxaline

Cross-Coupling Reactions

5,8-Dibromoquinoxaline serves as a versatile building block in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental for constructing more complex molecular architectures based on the quinoxaline (B1680401) scaffold.

The Suzuki-Miyaura coupling is a widely employed method for the arylation of this compound. libretexts.org This reaction involves the use of a palladium catalyst and a base to couple the dibromoquinoxaline with an organoboron compound, typically a boronic acid or its ester. libretexts.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. researchgate.net

The Suzuki coupling reaction between 5,8-dibromo-2,3-disubstituted quinoxalines and 4-(diphenylamino)phenylboronic acid derivatives is utilized to synthesize molecules with significant charge-transfer character. These products often feature a donor-acceptor (D-A) architecture, where the electron-donating triphenylamine (B166846) moieties are attached to the electron-accepting quinoxaline core.

For instance, the reaction of a 2,3-bis(4-bromophenyl)-5,8-disubstituted quinoxaline with diphenylamine (B1679370) can be catalyzed by palladium diacetate (Pd(OAc)₂) with a phosphine (B1218219) ligand in the presence of a base like sodium tert-butoxide. google.com These reactions lead to the formation of multifunctional small molecules with potential applications in optoelectronics. case.edu The general conditions for such couplings often involve a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium carbonate in a suitable solvent system. mdpi.com

Table 1: Example of Suzuki Coupling with a Diphenylamine Derivative

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Application |

| 2,3-bis(4-bromophenyl)-5,8-bis(9,9'-dimethyl-9H-fluoren-2-yl)quinoxaline | Diphenylamine | Pd(OAc)₂ / NaOtBu | 2,3-bis(4-(diphenylamino)phenyl)-5,8-bis(9,9-dimethyl-9H-fluoren-2-yl)quinoxaline | Organic Electronics |

This compound is a key monomer in the synthesis of conjugated copolymers through Suzuki polymerization. mdpi.com By reacting it with diboronic acid esters of fluorene (B118485) or thiophene (B33073), polymers with alternating donor-acceptor units can be created. mdpi.comaau.edu.et These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netresearchgate.net

The polymerization is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄, in a biphasic solvent system like toluene (B28343) and aqueous potassium carbonate. mdpi.com The properties of the resulting polymers, including their molecular weight, solubility, and optoelectronic characteristics, are influenced by the specific monomers used and the reaction conditions. mdpi.comresearchgate.net For example, copolymerization of a substituted this compound with 9,9-dioctyl-9H-9-fluorene-2,7-bis(boronic acid pinacol (B44631) ester) yields a quinoxaline-fluorene copolymer. researchgate.net Similarly, copolymers with thiophene can be synthesized using monomers like 2,5-thiophene bis(boronic acid) derivatives. frontiersin.org

Table 2: Suzuki Polymerization of this compound

| Comonomer | Catalyst | Base | Resulting Polymer | Properties/Applications |

| 9,9-dioctyl-9H-9-fluorene-2,7-bis(boronic acid pinacol ester) | Pd(PPh₃)₄ | K₂CO₃ | Poly(fluorene-alt-quinoxaline) researchgate.net | Blue photoluminescence, OLEDs researchgate.net |

| 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(1-decylundecylidene) fluorene | Pd(PPh₃)₄ | K₂CO₃ | Poly(alkylidene fluorene-alt-diphenylquinoxaline) (PAFDQ) mdpi.com | Soluble in organic solvents, intra-molecular charge transfer mdpi.com |

| Thiophene bis(boronic acid) derivatives | Pd(PPh₃)₄ | K₂CO₃ | Poly(thiophene-alt-quinoxaline) researchgate.netfrontiersin.org | Low bandgap, photoactive layers in photovoltaics researchgate.net |

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org For this compound, this reaction provides a direct route to introduce ethynyl (B1212043) functionalities.

A common strategy for synthesizing 5,8-diethynylquinoxalines involves a two-step process starting from this compound. acs.org First, a Sonogashira coupling is performed with trimethylsilylacetylene (B32187) (TMSA). acs.orgcsus.edu This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) co-catalyst, like copper iodide (CuI), in the presence of a base such as triethylamine (B128534) or diisopropylamine. csus.eduamazonaws.com The trimethylsilyl (B98337) (TMS) group acts as a protective group for the terminal alkyne.

The resulting 5,8-bis((trimethylsilyl)ethynyl)quinoxaline is then subjected to a desilylation step to remove the TMS groups. acs.org This is commonly achieved by treating the protected compound with a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF), or potassium fluoride in methanol/THF. acs.orgnih.gov This process yields the target 5,8-diethynylquinoxaline monomer. For example, 2,3-bis(4-(2-ethylhexyloxy)phenyl)-5,8-bis((trimethylsilyl)ethynyl)quinoxaline can be desilylated using TBAF in THF to give 2,3-bis(4-(2-ethylhexyloxy)phenyl)-5,8-diethynylquinoxaline in high yield. acs.org

Table 3: Synthesis of 5,8-Diethynylquinoxaline via Sonogashira Coupling

| Step | Reactants | Catalysts/Reagents | Product | Yield |

| 1. Sonogashira Coupling | 5,8-Dibromo-2,3-disubstituted quinoxaline, Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Diisopropylamine/THF | 5,8-Bis((trimethylsilyl)ethynyl)-2,3-disubstituted quinoxaline | 77% amazonaws.com |

| 2. Desilylation | 5,8-Bis((trimethylsilyl)ethynyl)-2,3-disubstituted quinoxaline | Tetra-n-butylammonium fluoride (TBAF) / THF | 5,8-Diethynyl-2,3-disubstituted quinoxaline | 85% amazonaws.com |

Poly(quinoxaline ethynylene)s (PQEs) are a class of electron-poor conjugated polymers. acs.org They are synthesized via Sonogashira cross-coupling polymerization of a this compound monomer with a 5,8-diethynylquinoxaline monomer. acs.orgacs.org This polymerization also utilizes a palladium catalyst and a copper(I) co-catalyst in a suitable solvent and base system. acs.org

The resulting PQE polymers exhibit interesting electronic properties, such as a lower bandgap compared to their poly(quinoxaline) counterparts, which lack the ethynylene linkage. acs.orgacs.org The insertion of the acetylene (B1199291) spacer leads to a more planar and highly conjugated polymer backbone. acs.org For instance, the polymerization of 2,3-bis(4-(2-ethylhexyloxy)phenyl)-5,8-dibromoquinoxaline and 2,3-bis(4-(2-ethylhexyloxy)phenyl)-5,8-diethynylquinoxaline produces a high molecular weight PQE that is soluble in common organic solvents. acs.org These materials are investigated for their potential as electron-accepting materials in various electronic devices. acs.org

Sonogashira Coupling Reactions

Site-selective Sonogashira reactions

The differential reactivity of the bromine atoms on the this compound core can be exploited to achieve site-selective Sonogashira couplings. The reactivity of aryl halides in Sonogashira reactions follows the general trend of I > OTf > Br > Cl, allowing for selective reactions when multiple different halides are present. nrochemistry.com While this compound possesses two identical bromine atoms, selective mono-alkynylation can often be achieved by carefully controlling the reaction stoichiometry and conditions.

For instance, the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst can lead to the formation of 5-alkynyl-8-bromoquinoxaline. This monosubstituted product can then be subjected to a second, different Sonogashira coupling or another type of cross-coupling reaction to introduce a different functional group at the 8-position, leading to asymmetrically substituted quinoxaline derivatives. The general conditions for Sonogashira couplings often involve a palladium catalyst, a copper(I) salt, and an amine base in a suitable solvent like THF or diisopropylamine. nrochemistry.comacs.org

A study on poly(5,8-quinoxaline ethynylene)s involved the synthesis of a 2,3-disubstituted 5,8-diethynylquinoxaline monomer via a Sonogashira coupling reaction. acs.org This highlights the utility of the reaction in preparing key monomers for polymerization.

Stille Coupling Reactions

The Stille coupling reaction, which involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide, is another powerful tool for constructing C-C bonds. wiley-vch.de It is particularly valued for its tolerance of a wide array of functional groups and its effectiveness in polymerization reactions. rsc.org

Polycondensation with bis(tributylstannyl)-substituted compounds

This compound serves as an excellent monomer in Stille polycondensation reactions when reacted with bis(tributylstannyl)-substituted aromatic compounds. This approach has been successfully employed to synthesize a variety of donor-acceptor polymers. For example, the reaction of this compound with 2-(tributylstannyl)-3,4-(ethylenedioxy)thiophene in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ results in the formation of a polymer, 5,8-bis(2,3-dihydrothieno[3,4-b] vulcanchem.comnih.govdioxin-5-yl)quinoxaline (DEQ). acs.org

These polymerization reactions are typically carried out under inert atmospheres in anhydrous solvents such as THF. acs.org The resulting polymers often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics. The molecular weight and dispersity of the polymers can be influenced by the reaction conditions, including the choice of catalyst and heating method. wiley-vch.de

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

|---|---|---|---|---|

| This compound | 2-(tributylstannyl)-3,4-(ethylenedioxy)thiophene | PdCl₂(PPh₃)₂ | Anhydrous THF | 5,8-Bis(2,3-dihydrothieno[3,4-b] vulcanchem.comnih.govdioxin-5-yl)quinoxaline (DEQ) acs.org |

Yamamoto Cross-Coupling Polymerization

Yamamoto cross-coupling polymerization is a dehalogenation polycondensation method that utilizes a zerovalent nickel complex to couple aryl dihalides. acs.org This method is particularly effective for synthesizing π-conjugated polymers from monomers like this compound.

The polymerization of 2,3-disubstituted this compound via Yamamoto coupling yields poly(quinoxaline-5,8-diyl)s. acs.orgacs.org These polymers are known for their high electron affinity and can be rendered soluble by attaching flexible side chains to the 2 and 3 positions of the quinoxaline ring. acs.org The resulting polyquinoxalines can be electrochemically reduced and exhibit electrical conductivity upon chemical reduction. acs.org They also show strong fluorescence, making them promising materials for light-emitting diodes (LEDs). acs.org

For example, poly(2,3-(4-(2-ethylhexyl)oxyphenyl)quinoxaline-5,8-diyl), denoted as PQ(EH), was successfully prepared through the Yamamoto cross-coupling polymerization of the corresponding this compound monomer. acs.org

Derivatization Strategies for Functionalization

The bromine atoms in this compound are key handles for introducing a wide range of functional groups, enabling the tailoring of its properties for specific applications.

Introduction of Carboxylic Acid Moieties for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net The properties of MOFs, such as their pore size and chemical environment, can be tuned by modifying the organic linkers. cd-bioparticles.netresearchgate.net Introducing carboxylic acid functionalities onto the this compound scaffold is a strategy to create novel linkers for MOF synthesis.

This functionalization can be achieved through various synthetic routes. One common approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, with a boronic acid or organozinc reagent bearing a protected carboxylic acid group. Subsequent deprotection reveals the desired carboxylic acid moiety. Another strategy could involve the direct carboxylation of a lithiated or Grignard derivative of this compound, though this might be less selective. The resulting quinoxaline-based dicarboxylic acid can then be used as a linker to construct new MOFs with potentially unique electronic properties and gas sorption capabilities. escholarship.org The inclusion of amine functionalities in carboxylic acid linkers has been shown to facilitate the aqueous, room-temperature synthesis of MOFs. nih.gov

Strategies for Further Functionalization of Bromine Sites

Beyond the introduction of carboxylic acids, the bromine sites on this compound offer a gateway to a vast array of other functional groups. The two bromine atoms provide reactive sites for further functionalization, particularly for polymerization reactions. vulcanchem.com

Cross-Coupling Reactions: As discussed, Sonogashira, Stille, and Suzuki couplings are highly effective for introducing aryl, heteroaryl, and alkynyl groups. These reactions are fundamental in synthesizing conjugated polymers and complex organic molecules. For instance, Suzuki coupling can be used to introduce phenyl groups with various substituents. ingentaconnect.com

Nucleophilic Aromatic Substitution (SₙAr): While less common for aryl bromides compared to activated aryl chlorides or fluorides, under certain conditions, the bromine atoms can be displaced by strong nucleophiles. This can be a route to introduce amine, alkoxy, or thiol functionalities.

Lithiation and Subsequent Electrophilic Quench: The bromine atoms can be exchanged with lithium by treatment with an organolithium reagent like n-butyllithium or t-butyllithium. The resulting dilithioquinoxaline species can then react with a variety of electrophiles to introduce a wide range of functional groups, including silyl, boryl, or alkyl groups.

These derivatization strategies underscore the importance of this compound as a versatile platform for the design and synthesis of functional materials with tailored properties for applications in organic electronics, materials science, and beyond.

Advanced Applications of 5,8 Dibromoquinoxaline in Materials Science

Organic Electronic Materials

The electron-accepting character of the quinoxaline (B1680401) core is a key feature exploited in the design of organic electronic materials. By pairing it with electron-donating units, researchers can create donor-acceptor (D-A) systems with tunable intramolecular charge transfer (ICT) characteristics, leading to materials with desired energy levels and optical properties for applications in light-emitting diodes, photovoltaics, and transistors.

5,8-Dibromoquinoxaline serves as a crucial monomer in the synthesis of a variety of conjugated polymers and copolymers. The bromine atoms at the 5 and 8 positions provide reactive sites for polymerization reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki and Stille coupling, as well as Yamamoto dehalogenation polycondensation.

The dehalogenation polycondensation of this compound derivatives using a zerovalent nickel complex is a prominent method for synthesizing π-conjugated polyquinoxalines. acs.orgacs.org This process yields polymers with molecular weights ranging from 6,000 to 260,000 g/mol . acs.org These poly(quinoxaline-5,8-diyl)s are characterized by their electron-accepting nature, rendering them electrochemically reducible (n-dopable). acs.org

Poly(quinoxaline-5,8-diyl)s bearing aromatic substituents exhibit strong fluorescence, with emission peaks typically observed between 450 and 520 nm in both solution and thin-film states. acs.orgacs.org A notable example is poly(2,3-diphenylquinoxaline-5,8-diyl), which has been utilized in light-emitting diodes (LEDs) that emit blue-green light with a maximum emission wavelength (λmax) of approximately 500 nm. acs.org The introduction of fused aromatic rings into the side chain, such as in poly([2,3-b]acenaphthenequinoxaline-5,8-diyl) and poly([2,3-b]phenanthrenequinoxaline-5,8-diyl), has been shown to influence the photophysical properties, with absorption and photoluminescence peaks being dependent on the specific fused ring system. researchgate.net

| Polymer | Synthesis Method | Molecular Weight (g/mol) | Absorption λmax (nm) | Emission λmax (nm) | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Poly(2,3-diphenylquinoxaline-5,8-diyl) | Dehalogenation Polycondensation | - | - | ~500 (blue-green) | Used in LEDs | acs.org |

| Poly(2,3-di(p-tolyl)quinoxaline-5,8-diyl) | Dehalogenation Polycondensation | - | - | 490 | Strong fluorescence | rsc.org |

| Poly([2,3-b]acenaphthenequinoxaline-5,8-diyl) | Dehalogenation Polycondensation | - | 445 | 565 | Ordered structure in solid state | researchgate.net |

| Poly([2,3-b]phenanthrenequinoxaline-5,8-diyl) | Dehalogenation Polycondensation | - | 400 | 514 | Ordered structure in solid state | researchgate.net |

Symmetrical cross-conjugated luminophores have been synthesized using 2,3-diaryl-5,8-dibromoquinoxaline as a core building block. rsc.org The synthesis typically involves a Suzuki coupling reaction with an appropriate arylboronic acid, such as 4-diphenylaminophenylboronic acid. rsc.org These molecules exhibit significant intramolecular charge transfer from the electron-donating triphenylamine (B166846) units to the electron-withdrawing quinoxaline core. acs.org

A fascinating property of some of these luminophores is piezofluorochromism, where the emission color changes in response to mechanical pressure. acs.org This phenomenon is attributed to the transition between crystalline and amorphous states upon grinding. For instance, a luminophore with pyridyl substituents at the 2,3-positions of the quinoxaline unit displays a notable bathochromic shift of 40 nm upon grinding. acs.org These materials also show potential as selective and sensitive chemosensors for metal ions like Fe³⁺ and Ag⁺. acs.org

| Luminophore Structure | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Key Property | Reference |

|---|---|---|---|---|---|

| 4,4'-(2,3-Diphenylquinoxaline-5,8-diyl)bis(N,N-diphenylaniline) | - | - | - | Intramolecular Charge Transfer | rsc.org |

| 4,4'-(2,3-Di(thiophen-2-yl)quinoxaline-5,8-diyl)bis(N,N-diphenylaniline) | - | - | - | Intramolecular Charge Transfer | rsc.org |

| 4,4'-(2,3-Di(pyridin-2-yl)quinoxaline-5,8-diyl)bis(N,N-diphenylaniline) | - | - | - | Piezofluorochromism | acs.org |

The electron-deficient nature of the quinoxaline ring makes this compound an effective electron-accepting monomer for the synthesis of donor-acceptor (D-A) conjugated polymers. rsc.orgacs.org By copolymerizing this compound with various electron-donating monomers, the resulting polymers' electronic and optical properties can be finely tuned. rsc.org This approach is instrumental in designing materials with low band gaps, which are desirable for applications in organic photovoltaics and near-infrared emitting devices. rsc.org

For example, copolymers of this compound with benzodithiophene have been synthesized, demonstrating that increasing the electron-withdrawing strength of the quinoxaline comonomer (by substitution) leads to a red-shift in the polymer's absorption spectrum. rsc.org This highlights the versatility of this compound in creating a family of polymers with systematically varied properties. rsc.org The use of quinoxaline derivatives with multiple electron-withdrawing groups, such as fluorine and trifluoromethyl groups, has been shown to further enhance the electron-accepting properties of the resulting polymers, leading to improved performance in polymer solar cells. jku.at

Introducing an ethynylene linkage between the quinoxaline units gives rise to poly(5,8-quinoxaline ethynylene)s (PQEs). These polymers are synthesized via palladium-catalyzed cross-coupling of a 2,3-disubstituted this compound with a 5,8-diethynylquinoxaline derivative. acs.org The ethynylene spacer leads to a more planar polymer backbone compared to poly(5,8-quinoxaline)s, resulting in enhanced π-conjugation. acs.org

This enhanced conjugation manifests as a significant red-shift in the absorption spectrum. For instance, a PQE with 4-(2-ethylhexyloxy)phenyl side chains exhibits absorption maxima at 422 and 505 nm, a notable shift from the 390 nm maximum of its non-ethynylene counterpart. acs.org PQEs possess a higher electron affinity and a lower bandgap (around 2.25 eV) compared to many donor-acceptor copolymers, making them promising electron-accepting materials for heterojunction devices. acs.org

Copolymers incorporating fluorene (B118485) as the electron-donating unit and a quinoxaline derivative as the electron-accepting unit have been successfully synthesized via the Suzuki coupling reaction. nanoscience.or.krd-nb.infontu.edu.tw These materials are designed for use in polymer light-emitting diodes (PLEDs). The properties of these copolymers can be tailored by modifying the substituents on the quinoxaline ring.

For example, a copolymer of 9,9-dioctylfluorene and 2,3-bis(4-(hexyloxy)phenyl)quinoxaline exhibits pure green fluorescence and has been used to fabricate PLEDs with a maximum emission at 502 nm. nanoscience.or.kr This copolymer demonstrates good thermal stability with a high decomposition temperature. nanoscience.or.kr Another example is a copolymer synthesized from 5,8-dibromo-6,7-difluoro-2-[(2-hexyldecyl)oxy]quinoxaline and a fluorene-bis(boronic acid pinacol (B44631) ester), which shows blue photoluminescence with an emission maximum at 459 nm and has been employed in blue-green emitting OLEDs. d-nb.info

| Copolymer | Synthesis Method | Absorption λmax (nm) | Emission λmax (nm) | Band Gap (eV) | Application | Reference |

|---|---|---|---|---|---|---|

| Poly(9,9-dioctylfluorene-co-2,3-bis(4-hexyloxyphenyl)quinoxaline) | Suzuki Coupling | - | 502 (green) | 2.51 | PLEDs | nanoscience.or.kr |

| Poly[2,7-(9,9-dihexylfluorene)-alt-5,8-quinoxaline] | Suzuki Coupling | 416 | 493 (green) | - | PLEDs | ntu.edu.tw |

| Poly[(9,9-dioctyl-9H-9-fluorene)-alt-(6,7-difluoro-2-(2-hexyl-decyloxy)quinoxaline)] | Suzuki Coupling | 370 | 459 (blue) | - | OLEDs | d-nb.info |

Quinoxaline-based D-A type conjugated polymers for polymer solar cells (PSCs)

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have found applications in the field of organic light-emitting diodes (OLEDs). evitachem.com Poly(quinoxaline-5,8-diyl)s, synthesized through the dehalogenation polycondensation of this compound derivatives, can exhibit strong fluorescence. acs.org For example, polymers with aromatic substituents can emit light in the blue-green region of the spectrum, with emission peaks between 450 and 520 nm, both in solution and as thin films. acs.org

An OLED device using poly(2,3-diphenylquinoxaline-5,8-diyl) as the emissive layer was shown to emit blue-green light with a maximum at approximately 500 nm. acs.org The efficiency of such OLEDs can be significantly improved by incorporating hole-transporting layers between the indium tin oxide (ITO) electrode and the light-emitting polymer layer. acs.org

Organic Photovoltaics (OPVs) and Solar Cells

The development of organic photovoltaics (OPVs) offers a promising alternative to traditional silicon-based solar cells due to their potential for low-cost manufacturing, light weight, and flexibility. ossila.comdiva-portal.org A key component of many high-performance OPVs is the bulk heterojunction (BHJ), which consists of a blend of an electron donor and an electron acceptor material. jku.atd-nb.info

This compound is a crucial building block for synthesizing donor-acceptor (D-A) type conjugated polymers used as the donor material in OPV active layers. researchgate.netnanoscience.or.kr The strong electron-withdrawing nature of the quinoxaline unit helps to create polymers with a low bandgap, allowing for broader absorption of the solar spectrum. nanoscience.or.kr The combination of quinoxaline with electron-donating units like thiophene (B33073) or benzodithiophene results in polymers with tunable energy levels. researchgate.netgazi.edu.trnanoscience.or.kr

For instance, a polymer synthesized from 5,8-dibromo-2,3-diphenylquinoxaline (B1592716) and a benzodithiophene derivative, when blended with a fullerene acceptor, yielded a power conversion efficiency (PCE) of up to 5.5%. researchgate.net Another study reported a PCE of 2.27% for a device using a polymer derived from this compound and a fused thiophene unit. nanoscience.or.kr Recent advancements have led to inverted OPV devices with certified efficiencies of over 19%. nih.gov The stability of OPVs remains a challenge, though non-fullerene acceptors are showing promise in this area. ossila.com

| Polymer | Donor Unit | Acceptor Unit | PCE (%) | Reference |

| N-P7 | 9,9-dioctylfluorene | 5',8'-di-2-thienyl-2',3'-diphenylquinoxaline | 5.5 | researchgate.net |

| PQTPDTT | Fused Thiophene | 2,3-Bis(4-(decyloxy)phenyl)quinoxaline | 2.27 | nanoscience.or.kr |

| P1 | Benzodithiophene | 2,3-Bis(3,4-bis(octyloxy)phenyl)quinoxaline | 4.04 | gazi.edu.tr |

| PIDTT-Q-m | Indacenodithieno[3,2-b]thiophene | Quinoxaline | 6.8 | rsc.org |

Table 2: Performance of OPVs based on this compound derivatives.

Sensing Applications

The unique electronic properties of quinoxaline-based polymers also make them suitable for sensing applications. For example, a multichromic polymer containing thiazolothiazole was developed for glucose detection. metu.edu.tr While this specific example does not directly use this compound, it highlights the potential of related quinoxaline structures in the field of chemical sensors. The principle relies on the interaction of the analyte with the polymer, leading to a detectable change in its optical or electronic properties.

Porous Materials and Gas Adsorption

Beyond electronics, this compound derivatives serve as ligands in the construction of porous materials with applications in gas capture and storage.

Metal-Organic Frameworks (MOFs) incorporating quinoxaline ligands for CO2 capture

Metal-organic frameworks (MOFs) are crystalline materials composed of metal ions or clusters connected by organic linkers. researchgate.netmdpi.com Their high surface areas and tunable pore structures make them excellent candidates for gas adsorption and separation, particularly for carbon dioxide (CO2) capture. researchgate.netrsc.orgcambridge.org

Quinoxaline-based ligands can be incorporated into MOFs to enhance their CO2 capture capabilities. For example, three MOFs (Pb-DDQ, Zn-DDQ, and Cu-DDQ) were synthesized using a dicarboxylate ligand derived from quinoxaline. acs.org The presence of N-H groups on the pyrazine (B50134) ring of the quinoxaline ligand in Zn-DDQ and Cu-DDQ led to significantly enhanced CO2 uptake. acs.org Specifically, Cu-DDQ demonstrated high selectivity for CO2 over nitrogen (N2). acs.org

The mechanism for enhanced CO2 capture in such MOFs often involves specific interactions between the CO2 molecules and functional groups within the framework, such as amines or other polar moieties on the organic linkers. cambridge.orgmdpi.com The design of the organic linker, including the use of quinoxaline derivatives, is therefore a critical aspect in developing effective MOFs for CO2 capture. mdpi.commdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and optical characteristics of 5,8-Dibromoquinoxaline. These theoretical approaches allow for the prediction of molecular properties that are often challenging to measure experimentally.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. Quantum-chemical calculations are employed to find the minimum energy conformation. tue.nl For computational efficiency, long alkyl side chains, which may be added to enhance solubility in practical applications, are often replaced by simpler methyl groups during these calculations, with the core conjugated backbone constrained to a planar geometry. tue.nl

The electronic structure of this compound and its derivatives is a key determinant of their properties. The quinoxaline (B1680401) unit itself is electron-deficient, a characteristic that significantly influences the electronic landscape of the molecule. This electron-deficient core is a primary reason for its use in organic electronics. Theoretical investigations focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.orgmdpi.com The distribution and energies of these frontier orbitals dictate the molecule's behavior in electronic devices. For instance, in donor-acceptor systems incorporating this compound, the HOMO is typically localized on the electron-donating moiety, while the LUMO resides on the electron-accepting quinoxaline core. This separation is crucial for applications in photovoltaics and light-emitting diodes.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules like this compound. rsc.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to model various aspects of the molecule's behavior, including transition states and activation energies for chemical reactions.

A primary application of DFT is the calculation of the HOMO-LUMO energy gap (E_g), which is a critical parameter for optoelectronic materials. rsc.orgresearchgate.net The energy gap determines the energy of light a molecule can absorb and emit. For polymers and oligomers containing the this compound unit, DFT calculations help predict their band gaps. core.ac.ukmetu.edu.tr For example, the optical band gap for tubularenes derived from this compound has been calculated to be around 2.57 to 2.64 eV. rsc.org Theoretical calculations have shown that the band gaps of D–A–D compounds with a DPP acceptor were smaller than those with a DPx acceptor, a finding consistent with experimental results. mdpi.com The HOMO and LUMO energy levels can be estimated from cyclic voltammetry data and used to calculate the electrochemical band gap, which often shows good agreement with the optical band gap determined from UV-vis spectroscopy. mdpi.comnanoscience.or.kr

Table 1: Calculated Energy Levels and Band Gaps for Materials Containing Quinoxaline Derivatives

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Band Gap (E_g) (eV) |

| Tubularene 1 | - | - | 2.57 |

| Tubularene 2 | - | - | 2.64 |

| PQTT | -4.96 | -3.61 | 1.35 (electrochemical) |

| PQPDTT | -5.6 | -3.53 | 2.07 (electrochemical) |

| PQTPDTT | -5.12 | -3.68 | 1.44 (electrochemical) |

Data sourced from multiple studies and computational methods. rsc.orgnanoscience.or.kr

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are invaluable for predicting the optical properties of this compound and its derivatives. rsc.orgresearchgate.net These calculations can simulate UV-visible absorption spectra, providing insights into the electronic transitions responsible for light absorption. rsc.orgresearchgate.net

For instance, TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which correlate with the intensity of absorption. umich.edu These theoretical spectra can be compared with experimental data to validate the computational model and to understand the nature of the excited states. researchgate.net In donor-acceptor systems, the lowest energy absorption band is often characterized as an intramolecular charge transfer (ICT) transition, where an electron moves from the donor to the acceptor upon photoexcitation. nih.gov Theoretical calculations can confirm the ICT nature of these transitions. Furthermore, simulations can predict emission spectra, which is crucial for applications in organic light-emitting diodes (OLEDs). acs.org Studies have also explored the nonlinear optical (NLO) properties of polymers derived from this compound, with some materials exhibiting significant third-order NLO susceptibility. researchgate.net

Density Functional Theory (DFT) Studies for Band Gap Calculations

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. liverpool.ac.uk These simulations can provide information about the bulk properties of materials containing this compound, such as their morphology and how molecules pack together in the solid state.

MD simulations can be used to sample a wide range of molecular conformations, which can then be used as starting points for more detailed quantum chemical calculations. liverpool.ac.uk For example, in a study of oligomers, MD simulations at an elevated temperature (600 K) were used to explore the conformational space before optimizing the geometries at a semiempirical level of theory. liverpool.ac.uk This approach helps in identifying low-energy structures that are likely to be present in a real sample. For materials intended for use in electronic devices, understanding the molecular packing is crucial as it significantly affects charge transport properties.

Structure-Property Relationship Investigations

A central theme in the study of this compound is the investigation of structure-property relationships. vulcanchem.comresearchgate.net By systematically modifying the molecular structure and observing the resulting changes in properties, researchers can develop design principles for new materials with tailored functionalities. Computational studies play a vital role in this process by providing a theoretical framework to understand these relationships. acs.orgresearchgate.net

For example, the introduction of different substituents at the 2 and 3 positions of the quinoxaline ring can dramatically alter the electronic and optical properties. researchgate.net Attaching electron-donating groups can lower the band gap and red-shift the absorption spectrum. researchgate.net The nature of the linker between the quinoxaline unit and other parts of a polymer backbone also has a profound effect on the material's properties. researchgate.net Computational studies can quantify these effects, for instance, by calculating how the HOMO and LUMO levels change with different substituents. rsc.org This predictive capability allows for the rational design of new materials for specific applications, such as low band gap polymers for organic photovoltaics or materials with specific emission colors for OLEDs. researchgate.netacs.org The planarity of the molecular backbone, influenced by the choice of building blocks, is another critical factor that affects the electronic properties and can be investigated computationally. acs.org

Emerging Research Directions and Future Outlook

Novel Synthetic Strategies for 5,8-Dibromoquinoxaline

The synthesis of this compound and its precursors is a critical first step that dictates the feasibility and scalability of its applications. While direct bromination of quinoxaline (B1680401) is a known method, recent research has focused on more controlled and higher-yield multi-step syntheses. A prevalent strategy involves the condensation of 3,6-dibromo-1,2-phenylenediamine with a 1,2-dicarbonyl compound. mdpi.comrsc.org The key intermediate, 3,6-dibromo-1,2-phenylenediamine, is often prepared from 2,1,3-benzothiadiazole (B189464). researchgate.net

A common synthetic pathway can be summarized as follows:

Bromination of a Precursor: The process often starts with the bromination of 2,1,3-benzothiadiazole using a mixture of bromine (Br₂) and hydrobromic acid (HBr). researchgate.net

Sulfur Extrusion: The resulting dibrominated benzothiadiazole undergoes a reduction reaction, typically with sodium borohydride (B1222165) (NaBH₄), to remove the sulfur atom and yield 3,6-dibromo-1,2-phenylenediamine. mdpi.comresearchgate.netacs.org

Condensation Reaction: This diamine is then reacted with a suitable 1,2-dione (e.g., 1,2-diphenylethane-1,2-dione) in a condensation reaction, often catalyzed by an acid like p-toluenesulfonic acid (p-TsOH), to form the final 2,3-disubstituted this compound product in good yields. mdpi.comresearchgate.net

An alternative approach starts with o-phenylenediamine (B120857), which reacts with thionyl chloride to form a benzothiadiazole intermediate. mdpi.com This is followed by di-bromination and the sulfur extrusion step to arrive at the same crucial diamine intermediate. mdpi.com These multi-step but reliable methods provide access to a variety of 2,3-disubstituted this compound monomers, which are essential for creating materials with tailored properties. researchgate.netacs.org

Table 1: Key Synthetic Intermediates and Reagents for this compound

| Compound/Reagent | Role in Synthesis | Reference |

| 2,1,3-Benzothiadiazole | Starting material for bromination | researchgate.net |

| 3,6-Dibromo-1,2-phenylenediamine | Key diamine intermediate | mdpi.comresearchgate.netacs.org |

| Sodium Borohydride (NaBH₄) | Reducing agent for sulfur extrusion | mdpi.comresearchgate.netacs.org |

| 1,2-Diketones | Reactant for condensation to form the quinoxaline ring | researchgate.net |

| p-Toluenesulfonic acid (p-TsOH) | Catalyst for condensation reaction | researchgate.net |

Exploration of Diverse Chemical Transformations and Derivatizations

The two bromine atoms on the this compound core are prime sites for post-synthetic modification, enabling a vast array of chemical transformations and derivatizations. These reactions are fundamental to tuning the electronic and physical properties of the resulting molecules and polymers.

Palladium-catalyzed cross-coupling reactions are the most widely employed methods for the derivatization of this compound. These include:

Suzuki-Miyaura Coupling: This reaction is extensively used to form carbon-carbon bonds by coupling the dibromoquinoxaline with various boronic acids or esters. rsc.orgrsc.orgrsc.orgrsc.org This allows for the introduction of aryl or heteroaryl substituents, which can extend the π-conjugation of the system. For instance, coupling with the pinacol (B44631) ester of triphenylamine (B166846) has been used to create donor-acceptor-donor (D-A-D) type molecules for organic solar cells. rsc.org

Stille Coupling: This reaction involves coupling with organostannane reagents and is another powerful tool for C-C bond formation. It has been utilized to synthesize conjugated polymers for organic thin-film transistors and solar cells by reacting this compound derivatives with distannyl compounds. nanoscience.or.krgoogle.com

Sonogashira Coupling: This coupling reaction with terminal alkynes is used to introduce ethynylene linkages into the molecular structure. This method has been applied to synthesize poly(5,8-quinoxaline ethynylene)s, which are stable conjugated polymers. acs.org

Dehalogenation Polycondensation: Using a zerovalent nickel complex, this compound derivatives can undergo dehalogenation polycondensation to afford π-conjugated polyquinoxalines. acs.orgacs.org These polymers exhibit interesting electrochemical and photophysical properties. acs.org

These transformations allow for the rational design of materials. For example, attaching electron-donating groups to the 5 and 8 positions can modulate the HOMO-LUMO energy gap, effectively tuning the material's absorption and emission spectra. rsc.org Similarly, modifying the substituents at the 2 and 3 positions can influence the electron-accepting character of the quinoxaline core. rsc.org This chemical versatility makes this compound a cornerstone for building complex, functional organic materials. rsc.org

Advanced Applications in Bio-Inspired Materials and Systems

The derivatives of this compound are at the forefront of research into advanced materials, particularly for applications that draw inspiration from natural processes like photosynthesis and bioluminescence. These bio-inspired systems aim to achieve high efficiency in light harvesting, energy conversion, and light emission.

Organic Solar Cells (OSCs): Quinoxaline-based materials are excellent candidates for OSCs due to their tunable energy levels and strong light absorption. researchgate.net By combining electron-donating units with the electron-accepting quinoxaline core, researchers have developed donor-acceptor (D-A) copolymers and D-A-D small molecules. rsc.orgnanoscience.or.kr These materials facilitate efficient charge separation and transport, mimicking the fundamental processes of natural photosynthesis. Polymers based on 3-hexylthiophene (B156222) and 2,3-Bis(4-hexyloxyphenyl)-5,8-dibromoquinoxaline have shown promise in bulk-heterojunction solar cells. nanoscience.or.kr

Organic Light-Emitting Diodes (OLEDs): Poly(quinoxaline-5,8-diyl)s with aromatic substituents are highly fluorescent and have been used as emissive layers in LEDs. acs.org For example, poly(2,3-diphenylquinoxaline-5,8-diyl) has been used to create devices that emit blue-green light. acs.orgacs.org The development of efficient and stable light-emitting polymers is a key goal in creating energy-saving lighting and display technologies, inspired by the efficiency of natural bioluminescence.

Photocatalysis: In a direct parallel to artificial photosynthesis, a donor-acceptor copolymer based on graphitic carbon nitride (g-C₃N₄) and this compound has been developed for visible-light-driven photocatalytic hydrogen evolution. scispace.com The D-A structure creates an internal electric field that promotes intramolecular charge transfer, enhancing the photocatalytic performance. scispace.com

Luminescent Solar Concentrators (LSCs): Symmetrical quinoxaline derivatives have been designed as fluorophores for LSCs. rsc.org These molecules absorb a broad range of light and re-emit it at a longer wavelength, which is then guided to a small solar cell. This technology, inspired by the light-harvesting antennae in photosynthetic organisms, can increase the efficiency of solar energy capture. rsc.org

Metal-Organic Frameworks (MOFs): The ligand 5,5'-(quinoxaline-5,8-diyl)-diisophthalate, synthesized from this compound, has been used to construct a copper-based MOF. rsc.org These porous materials have potential applications in gas storage and separation, including CO₂ capture, which is relevant to mitigating climate change and mimicking natural carbon fixation cycles. rsc.org

Table 2: Applications of this compound Derivatives in Advanced Materials

| Application Area | Specific Material/System | Bio-Inspired Principle | Reference |

| Organic Solar Cells | D-A copolymers and D-A-D small molecules | Artificial Photosynthesis (Light Harvesting & Charge Separation) | rsc.orgnanoscience.or.krrsc.org |

| Organic LEDs | Poly(quinoxaline-5,8-diyl)s | Bioluminescence (Efficient Light Emission) | acs.orgacs.org |

| Photocatalysis | g-C₃N₄-quinoxaline copolymer | Artificial Photosynthesis (Hydrogen Evolution) | scispace.com |

| Luminescent Solar Concentrators | Quinoxaline-based fluorophores in PMMA | Light-Harvesting Antennae | rsc.org |

| Metal-Organic Frameworks | Copper-based MOF with quinoxaline-diisophthalate linker | Carbon Fixation | rsc.org |

Synergistic Experimental and Computational Approaches in Material Design

The development of new materials based on this compound is increasingly driven by a powerful synergy between computational modeling and experimental synthesis and characterization. This integrated approach allows for the rational design of molecules with desired properties, accelerating the discovery process and reducing the trial-and-error of traditional laboratory work.

Computational chemistry, particularly Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), plays a crucial predictive role. researchgate.net Researchers use these methods to:

Optimize Molecular Geometries: Predict the most stable three-dimensional structure of a designed molecule. mdpi.com

Calculate Frontier Molecular Orbitals (FMOs): Determine the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO-LUMO gap is a critical parameter that governs the optical and electronic properties of the material, such as its color and conductivity.

Simulate Absorption and Emission Spectra: Predict the UV-Vis absorption and fluorescence properties of new compounds, allowing for pre-screening of candidates for applications like OLEDs and OSCs. rsc.orgresearchgate.net

Analyze Charge Transfer: Investigate the degree of intramolecular charge transfer (ICT) in D-A systems, which is essential for the function of photovoltaic and nonlinear optical materials. rsc.orgresearchgate.net

These theoretical predictions provide valuable insights that guide experimental efforts. For example, computational studies have been used to design quinoxaline-based hole-transporting materials (HTMs) for perovskite solar cells, proposing a "triple design strategy" that integrates noncovalent conformational locks and D-A skeletons to enhance device performance. mdpi.com Similarly, DFT calculations have been employed to rationally design a series of quinoxaline-based small molecule donors for OSCs, predicting their photovoltaic properties before synthesis. researchgate.net The theoretical findings often show strong correlation with experimental results, validating the computational models and enabling a continuous feedback loop where experimental data is used to refine future calculations. This synergistic cycle of design, computation, synthesis, and characterization is paving the way for the accelerated development of high-performance materials based on the this compound scaffold. escholarship.org

Q & A

Q. Basic Research Focus

- Structural Confirmation :

- Purity Assessment : Elemental analysis (C, H, N) and HPLC with UV detection ensure >97% purity .

How can researchers resolve discrepancies in reported reaction mechanisms involving this compound?

Q. Advanced Research Focus

- Controlled Replication : Repeat experiments under identical conditions (e.g., solvent, catalyst loading) to isolate variables .

- Computational Modeling : Density Functional Theory (DFT) studies can predict intermediate stability and reaction pathways.

- Literature Cross-Validation : Compare data with peer-reviewed studies, prioritizing recent publications (post-2015) to account for methodological advancements .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

- Exposure Mitigation : Use PPE (gloves, goggles), and work in a fume hood to avoid inhalation/skin contact .

- First Aid : For skin exposure, wash with water for 15 minutes; seek medical attention if irritation persists .

- Waste Disposal : Adhere to S61 guidelines (avoid environmental release) and consult SDS for hazard statements .

What strategies ensure robust data interpretation in optoelectronic studies of this compound-based polymers?

Q. Advanced Research Focus

- Statistical Validation : Triplicate measurements for optical/electrochemical properties (e.g., bandgap, HOMO/LUMO levels) .

- Comparative Analysis : Benchmark results against known quinoxaline derivatives (e.g., 5,8-Dichloroquinoxaline) to assess bromine’s electronic effects.

- Peer Review : Submit methodologies for pre-publication feedback to identify overlooked biases .

How should researchers design experiments to study substituent effects on this compound’s reactivity?

Q. Advanced Research Focus

- Experimental Design :

- Substituent Variation : Replace bromine with other halogens (e.g., Cl, I) or functional groups (e.g., -OMe) .

- Kinetic Studies : Use in situ IR or NMR to monitor reaction rates under varying temperatures.

- Data Documentation : Maintain detailed logs of reaction conditions (e.g., solvent purity, catalyst batch) to troubleshoot inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.